Isoform Selectivity Ratio: >2,700-Fold vs. 10- to 500-Fold for Comparator PPARα Agonists
PPARα agonist 2 (compound 4u) exhibits >2,700-fold selectivity for PPARα over PPARγ and PPARδ in a luciferase cell reporter assay using non-human mammalian cells engineered to express human PPAR isoforms [1]. This selectivity ratio substantially exceeds that of all major comparator PPARα agonists: fenofibrate/fenofibric acid (~10-fold selectivity; human PPARα EC50 = 30 μM, PPARγ EC50 = 200 μM) ; GW7647 (~200-fold; human PPARα EC50 = 6 nM, PPARγ EC50 = 1,100 nM, PPARδ EC50 = 6,200 nM) [2]; BMS-687453 (~410-fold vs PPARγ; human PPARα EC50 = 10 nM in GAL4 transactivation assay) [3]; and GW590735 (≥500-fold vs PPARγ and PPARδ; human PPARα EC50 = 4 nM) [4]. The >2,700-fold selectivity of PPARα agonist 2 is approximately 13.5× greater than GW7647, 6.6× greater than BMS-687453, 5.4× greater than GW590735, and 270× greater than fenofibrate.
| Evidence Dimension | PPARα isoform selectivity ratio (PPARγ EC50 or PPARδ EC50 / PPARα EC50) |
|---|---|
| Target Compound Data | >2,700-fold (PPARα EC50 = 37 nM; no detectable activity at PPARγ or PPARδ up to highest tested concentrations) |
| Comparator Or Baseline | Fenofibrate: ~10-fold; GW7647: ~200-fold; BMS-687453: ~410-fold; GW590735: ≥500-fold |
| Quantified Difference | 13.5× vs GW7647; 6.6× vs BMS-687453; 5.4× vs GW590735; 270× vs fenofibrate |
| Conditions | Human PPARα, PPARγ, PPARδ luciferase cell reporter assays (Indigo Biosciences); hPPAR-GAL4 transactivation assays for comparators |
Why This Matters
For researchers requiring isoform-pure PPARα pharmacology — particularly in systems where PPARγ or PPARδ co-expression could confound results — PPARα agonist 2 provides the widest experimentally validated selectivity window among commercially available tool compounds, minimizing off-target nuclear receptor activation at pharmacologically active concentrations.
- [1] Dou X, Nath D, Shin H, et al. J Med Chem. 2020;63(6):2854-2876. Table 5: compound 4u EC50 hPPARα = 0.037 ± 0.01 μM, SI >2,700. doi:10.1021/acs.jmedchem.9b01189 View Source
- [2] Brown PJ, Stuart LW, Hurley KP, et al. Identification of a subtype selective human PPARalpha agonist through parallel-array synthesis. Bioorg Med Chem Lett. 2001;11(9):1225-1227. GW7647: human PPARα EC50 = 6 nM, ~200-fold selectivity. PMID: 11354382 View Source
- [3] Li J, Kennedy LJ, Shi Y, et al. Discovery of BMS-687453. J Med Chem. 2010;53(7):2854-2864. Human PPARα EC50 = 10 nM, ~410-fold selectivity vs PPARγ. PMID: 20218621 View Source
- [4] GW 590735. MedChemExpress. EC50 = 4 nM on PPARα, at least 500-fold selectivity versus PPARδ and PPARγ in GAL4-responsive reporter gene assays. View Source
